molecular formula C13H18F2O B8422182 1-(2,3-Difluorophenyl)heptan-1-ol

1-(2,3-Difluorophenyl)heptan-1-ol

Cat. No. B8422182
M. Wt: 228.28 g/mol
InChI Key: XBRUUUCMJBIAEY-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: n-butyllithium (50 cm3, 10.0M in hexanes, 0.5 mol), heptanal (57 g, 0.5 mol) and 1,2-difluorobenzene (57 g, 0.5 mol). The experimental procedure was as described in Example 16.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6](=[O:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21]>>[F:14][C:15]1[C:16]([F:21])=[CH:17][CH:18]=[CH:19][C:20]=1[CH:6]([OH:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
C(CCCCCC)=O
Step Three
Name
Quantity
57 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)C(CCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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